molecular formula C16H8F6O4 B13648728 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid

3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B13648728
M. Wt: 378.22 g/mol
InChI Key: SLGHUURPYNJHJN-UHFFFAOYSA-N
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Description

3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid (abbreviated here as H₂BPTFM for clarity in tables) is a fluorinated biphenyl-dicarboxylate ligand widely used in the synthesis of metal-organic frameworks (MOFs). Its structure features two trifluoromethyl (-CF₃) groups at the 3,3'-positions and carboxylate (-COOH) groups at the 4,4'-positions of the biphenyl backbone. The electron-withdrawing -CF₃ groups enhance thermal and chemical stability, hydrophobicity, and Lewis acidity, making it valuable for MOFs in gas storage, catalysis, and water-resistant materials . However, its synthesis involves multi-step routes with costly reagents, limiting scalability compared to non-fluorinated analogs .

Properties

Molecular Formula

C16H8F6O4

Molecular Weight

378.22 g/mol

IUPAC Name

4-[4-carboxy-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C16H8F6O4/c17-15(18,19)11-5-7(1-3-9(11)13(23)24)8-2-4-10(14(25)26)12(6-8)16(20,21)22/h1-6H,(H,23,24)(H,25,26)

InChI Key

SLGHUURPYNJHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale bromination and Grignard reactions, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Mechanism of Action

The mechanism of action of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 2: MOF Performance Metrics
MOF Structure Ligand Surface Area (m²/g) CO₂ Uptake (mmol/g) Water Stability
UiO-67-o-2CF₃ H₂BPTFM 1,200 4.2 (298 K, 1 bar) >30 days
Zn-BPDC-NH₂ BPDC-NH₂ 980 2.8 <7 days
MIL-53-TFBPDC H₂-TFBPDC 1,050 3.5 >14 days

Biological Activity

3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 203007-70-9) is a fluorinated organic compound with notable structural characteristics that influence its biological activity. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₈F₆O₄
  • Molecular Weight : 378.22 g/mol
  • CAS Number : 203007-70-9

The compound features a biphenyl structure with two carboxylic acid groups and trifluoromethyl substituents, which significantly affect its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid typically involves multi-step organic reactions that may include:

  • Formation of the biphenyl core : Utilizing coupling reactions between halogenated phenyl derivatives.
  • Introduction of trifluoromethyl groups : Often achieved through electrophilic fluorination methods.
  • Carboxylation : Employing carbon dioxide in the presence of transition metal catalysts to introduce carboxylic acid functionalities.

Cytotoxicity and Anticancer Activity

Fluorinated compounds are often evaluated for their cytotoxic effects in cancer research. The presence of trifluoromethyl groups can enhance the lipophilicity and membrane permeability of the molecules, potentially leading to increased cytotoxicity against cancer cells.

  • Research Findings : Compounds with structural similarities have been tested for their ability to inhibit cancer cell proliferation in vitro. For instance, certain derivatives were found to inhibit cell growth at concentrations as low as 5 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Key factors influencing activity include:

  • Substituent effects : The position and nature of substituents (like trifluoromethyl) can significantly alter the compound's interaction with biological targets.
  • Functional groups : The presence of carboxylic acid groups may enhance solubility and interaction with biological membranes.

Comparative Analysis Table

Property/Activity3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic AcidRelated Compounds
Molecular Weight378.22 g/molVaries
Antimicrobial ActivityPotentially significant (MIC ~50 µg/mL)Yes
CytotoxicityPromising in vitro resultsYes
SAR InsightsSubstituent position critical for activityYes

Conclusion and Future Directions

The biological activity of 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid presents a promising avenue for further research. Its structural characteristics suggest potential applications in antimicrobial and anticancer therapies. Future studies should focus on:

  • Detailed biological assays to quantify its efficacy against various pathogens and cancer cell lines.
  • Investigating the mechanisms of action at the molecular level.
  • Exploring synthetic modifications to enhance its biological profile.

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